Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate;oxalic acid
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Overview
Description
Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate;oxalic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in different fields. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Enantiopure Azetidine-2-Carboxylic Acids : Azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains at the 3-position, including tert-butyl esters, have been synthesized. These compounds are valuable for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
- Synthesis of Protected 3-Haloazetidines : The creation of protected 3-haloazetidines, including tert-butyl esters, has been achieved on a gram-scale. These compounds are important in medicinal chemistry for creating azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).
- Creation of Novel Compounds from Azetidine Intermediates : Novel compounds have been synthesized from bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. These compounds explore chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Chemical Reactions and Modifications
- Base-Promoted Diastereoselective α-Alkylation : The base-promoted α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters, including tert-butyl esters, demonstrated improved yields and diastereoselectivities. This process is significant for producing optically active α-substituted azetidine-2-carboxylic acid esters (Tayama, Nishio, & Kobayashi, 2018).
- Deprotection of Tert-Butyl Carbamates, Esters, and Ethers : Aqueous phosphoric acid has been used as an environmentally benign reagent for deprotecting tert-butyl carbamates, esters, and ethers, including azetidine. This process is mild and offers good selectivity (Li et al., 2006).
Applications in Synthesis of Medicinal Intermediates
- Synthesis of Pharmaceutical Intermediates : Research has been conducted on synthesizing 1-(tert-butyl)-3-aminoazetidine, a pharmaceutical intermediate, from 1-(tert-butyl)-3-hydroxyazetidine (Yang, 2010).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2.C2H2O4/c1-9(2,3)14-8(13)12-5-7(6-12)4-11-10;3-1(4)2(5)6/h7,11H,4-6,10H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUPVFFAEOCBMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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